2-Bromo-5-chlorobenzimidamide
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Overview
Description
2-Bromo-5-chlorobenzimidamide is an organic compound that belongs to the class of benzimidamides It is characterized by the presence of bromine and chlorine atoms attached to a benzimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chlorobenzimidamide typically involves the bromination and chlorination of benzimidamide precursors. One common method includes the reaction of 2-chlorobenzonitrile with a brominating agent to form 2-Bromo-5-chlorobenzonitrile, which is then converted to this compound through subsequent reactions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and chlorination processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of catalysts and optimized reaction conditions are crucial for achieving high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-chlorobenzimidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-Bromo-5-chlorobenzimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-chlorobenzimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Bromo-5-methoxyaniline: Similar in structure but with a methoxy group instead of an amide group.
2-Bromo-5-chlorobenzonitrile: A precursor in the synthesis of 2-Bromo-5-chlorobenzimidamide.
Bromodeoxyuridine: A synthetic nucleoside analogue with similar bromine substitution
Uniqueness: this compound is unique due to its specific combination of bromine and chlorine substitutions on the benzimidamide core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7H6BrClN2 |
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Molecular Weight |
233.49 g/mol |
IUPAC Name |
2-bromo-5-chlorobenzenecarboximidamide |
InChI |
InChI=1S/C7H6BrClN2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H3,10,11) |
InChI Key |
QENCBYSHQHHSSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=N)N)Br |
Origin of Product |
United States |
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